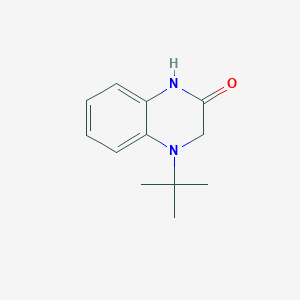

4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antioxidant in Polyethylene Production

4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one is related to compounds like 2,6-Di-(tert-butyl)-4-methylphenol, which are widely used antioxidants in the production of polyethylene. The oxidation products of these antioxidants can lead to discoloration in polyethylene film. For instance, 2,6-Di-(tert-butyl)-4-methylphenol forms 3,3′, 5,5′-tetra-bis(tert-butyl)-stilbenequinone upon oxidation, affecting the aesthetic quality of polyethylene films (Daun et al., 1974).

Antimalarial Drug Candidate

A derivative of the compound, N-tert-Butyl isoquine (GSK369796), was developed as an antimalarial drug candidate. This molecule was designed considering chemical, toxicological, pharmacokinetic, and pharmacodynamic factors, showing excellent activity against Plasmodium falciparum in vitro and in rodent malaria models (O’Neill et al., 2009).

Chemical Synthesis and Functionalization

The compound has relevance in chemical synthesis, particularly in the functionalization of quinoxalines. For example, a study presented a protocol for preparing quinoxaline-3-carbonyl compounds from quinoxalin-2(1H)-ones. This method is notable for its mild conditions and use of readily available materials, indicating potential applications in drug synthesis and material science (Xie et al., 2019).

Tissue-specific Enzyme Induction in Cancer Protection

Research on tert-butyl derivatives has shown that they can induce detoxifying enzymes in the liver and other tissues, contributing to anticarcinogenic effects. For example, 2(3)-tert-butyl-4-hydroxyanisole (BHA) and related compounds have been found to induce enzymes like glutathione S-transferases and quinone reductase in specific tissues, suggesting a role in cancer protection (De Long et al., 1985).

Propiedades

IUPAC Name |

4-tert-butyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-12(2,3)14-8-11(15)13-9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDRHJVNYYZJHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(=O)NC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2415367.png)

![(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415368.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2415369.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2415373.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415374.png)

![3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2415378.png)

methanesulfonamide](/img/structure/B2415381.png)